1-[[5-Chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea
Description
1-[[5-Chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea is a complex organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
1-[[5-chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-17-7-5-6-10-21(17)29-13-14-30-22-12-11-19(24)15-18(22)16-25-27-23(28)26-20-8-3-2-4-9-20/h2-12,15-16H,13-14H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEFHROVCIWINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=NNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[[5-Chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea involves several steps. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-nitroaniline and 2-(2-methylphenoxy)ethanol.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[[5-Chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Common reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Scientific Research Applications
1-[[5-Chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[5-Chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-[[5-Chloro-2-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{5-Chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]phenyl}-N-(4H-1,2,4-triazol-4-yl)methanimine and 2-(5-chloro-2-(2-methoxy-ethoxy)-phenyl)-1H-benzoimidazole share structural similarities
Uniqueness: The presence of specific functional groups and the overall molecular structure contribute to its unique chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
